molecular formula C20H20F3N3O2S B2451515 4-Ethyl-3-[(4-methylphenyl)methylsulfinyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole CAS No. 955976-67-7

4-Ethyl-3-[(4-methylphenyl)methylsulfinyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole

Cat. No.: B2451515
CAS No.: 955976-67-7
M. Wt: 423.45
InChI Key: CTBJQQMEMHHOTG-UHFFFAOYSA-N
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Description

4-Ethyl-3-[(4-methylphenyl)methylsulfinyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is a useful research compound. Its molecular formula is C20H20F3N3O2S and its molecular weight is 423.45. The purity is usually 95%.
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Biological Activity

4-Ethyl-3-[(4-methylphenyl)methylsulfinyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article examines its biological activity, including antimicrobial, antitubercular, and potential anticancer effects, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16F3N3O2S\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}_3\text{O}_2\text{S}

Antimicrobial Activity

Research has shown that derivatives of triazoles exhibit significant antimicrobial properties. In particular, compounds similar to this compound have demonstrated effectiveness against various bacterial and fungal strains. For instance:

  • Bacterial Strains : The compound has shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 6.25 µg/mL for certain derivatives .
  • Fungal Strains : It also exhibits antifungal activity against Candida albicans, with effective concentrations reported in the range of 12.5 to 50 µg/mL .

Antitubercular Activity

The antitubercular potential of triazole derivatives has been explored extensively. In vitro studies indicate that compounds related to this compound can inhibit Mycobacterium tuberculosis with varying degrees of effectiveness:

  • The highest inhibition observed was approximately 61% at a concentration of 6.25 µg/mL .
  • Other studies have reported that modifications in the chemical structure significantly impact the efficacy against different strains of M. tuberculosis, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Anticancer Activity

Emerging research indicates that triazole derivatives may possess anticancer properties:

  • Cell Line Studies : Compounds similar to this compound have been tested on leukemia cell lines, showing cytostatic effects with IC50 values indicating moderate toxicity levels .
  • Mechanism of Action : The proposed mechanism includes the induction of apoptosis in cancer cells through modulation of cell signaling pathways and inhibition of tumor growth factors .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates. The results indicated that compounds with electron-withdrawing groups (like trifluoromethyl) exhibited enhanced antimicrobial properties compared to their counterparts without such substitutions.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against C. albicans
A6.2512.5
B12.525
C2550

Study 2: Antitubercular Activity

In a comparative study on antitubercular activity, various triazole derivatives were screened for their effectiveness against M. tuberculosis H37Rv strain.

Compound% Inhibition at 6.25 µg/mL
D61
E45
F30

Properties

IUPAC Name

4-ethyl-3-[(4-methylphenyl)methylsulfinyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2S/c1-3-26-18(12-28-17-6-4-5-16(11-17)20(21,22)23)24-25-19(26)29(27)13-15-9-7-14(2)8-10-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBJQQMEMHHOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1S(=O)CC2=CC=C(C=C2)C)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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